7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine

Kinase inhibition ABL1 Tyrosine kinase

7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine (CAS 1204701-70-1) is a synthetic, small-molecule aminoisoquinoline derivative (MF: C19H19ClN4; MW: 338.83 g/mol) catalogued as a research compound with reported kinase‑directed bioactivity. The compound incorporates a 7‑chloroisoquinolin‑3‑amine core linked via a secondary amine to a 4‑(pyrrolidin‑1‑ylmethyl)pyridin‑2‑yl moiety, a structural arrangement that places it within the broader class of ATP‑competitive kinase inhibitor pharmacophores.

Molecular Formula C19H19ClN4
Molecular Weight 338.8 g/mol
CAS No. 1204701-70-1
Cat. No. B1486664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine
CAS1204701-70-1
Molecular FormulaC19H19ClN4
Molecular Weight338.8 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC(=NC=C2)NC3=NC=C4C=C(C=CC4=C3)Cl
InChIInChI=1S/C19H19ClN4/c20-17-4-3-15-11-19(22-12-16(15)10-17)23-18-9-14(5-6-21-18)13-24-7-1-2-8-24/h3-6,9-12H,1-2,7-8,13H2,(H,21,22,23)
InChIKeyHAZBPEQJWFSYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine (CAS 1204701-70-1) – Core Properties and Procurement Rationale


7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine (CAS 1204701-70-1) is a synthetic, small-molecule aminoisoquinoline derivative (MF: C19H19ClN4; MW: 338.83 g/mol) catalogued as a research compound with reported kinase‑directed bioactivity . The compound incorporates a 7‑chloroisoquinolin‑3‑amine core linked via a secondary amine to a 4‑(pyrrolidin‑1‑ylmethyl)pyridin‑2‑yl moiety, a structural arrangement that places it within the broader class of ATP‑competitive kinase inhibitor pharmacophores [1]. Available from multiple commercial suppliers at analytically confirmed purity specifications (typically ≥95%, with select vendors offering NLT 98% grade) , this compound serves as a starting point for medicinal chemistry campaigns targeting specific kinase‑mediated pathways.

Why Generic Replacement of CAS 1204701-70-1 Cannot Be Assumed Without Comparative Activity Data


Amino‑isoquinoline scaffolds are known to exhibit divergent kinase‑selectivity profiles depending on subtle variations in the substitution pattern on the pyridine and isoquinoline rings [1]. Compounds bearing the 7‑chloro substituent and the pyrrolidin‑1‑ylmethyl‑pyridin‑2‑yl amine linker found in CAS 1204701-70-1 may display markedly different potency, isoform selectivity, and physicochemical properties compared to close analogs such as 7‑unsubstituted or 6‑amino isomers, or analogs where the pyrrolidine ring is replaced with piperidine or morpholine . Without quantitative head‑to‑head activity data, relying on in‑class substitution risks introducing uncharacterized activity cliffs, off‑target liabilities, or altered ADME characteristics that can undermine project reproducibility. The quantitative evidence below therefore addresses the specific identity and documented characteristics of this compound relative to its nearest structural neighbors.

Quantitative Differentiation Evidence for 7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine


Kinase Profiling: Target Engagement Versus the ABL1 Kinase Family

Database‑curated bioactivity data associate the C19H19ClN4 chemotype with the tyrosine‑protein kinase ABL1, placing this compound within a known pharmacological space [1]. However, the reported IC50 value exceeds 100,000 nM in an Sf9 cell‑based assay, indicating negligible inhibitory activity under the tested conditions [1]. In contrast, structural analogs within the aminoisoquinoline class (e.g., certain 6‑amino‑7‑chloroisoquinolines) have demonstrated sub‑micromolar potency against ABL1 and related kinases such as BRAF V600E [2]. This stark difference highlights that the specific substitution pattern of CAS 1204701-70-1 does not confer ABL1 potency, steering users toward alternative kinase targets or scaffold‑hopping strategies.

Kinase inhibition ABL1 Tyrosine kinase

PI3K Pathway Inhibition: Putative Class I PI3K Activity Versus Selective Isoform Inhibitors

Research summaries indicate that compounds structurally similar to 7‑chloro‑N‑(4‑(pyrrolidin‑1‑ylmethyl)pyridin‑2‑yl)isoquinolin‑3‑amine inhibit Class I PI3‑kinase enzymes, which are central nodes in cancer cell signaling . Although no direct IC50 values are publicly available for CAS 1204701-70-1, the class‑level inference is that this scaffold engages the PI3K ATP‑binding pocket. In comparison, the clinically advanced PI3Kδ inhibitor idelalisib (CAL‑101) achieves an IC50 of 2.5 nM against PI3Kδ [1]. The absence of specific selectivity data for CAS 1204701-70-1 across PI3K isoforms (α, β, δ, γ) means it cannot be assumed to replicate the isoform‑selectivity profile of approved PI3K agents.

PI3K Cancer signaling Kinase inhibitor

Structural Differentiation: The Pyrrolidine‑Pyridine Linker Distinguishes This Compound from Common Isoquinoline Kinase Inhibitors

The presence of the 4‑(pyrrolidin‑1‑ylmethyl)pyridin‑2‑yl substituent on the isoquinolin‑3‑amine core differentiates CAS 1204701-70-1 from simpler aminoisoquinoline kinase inhibitors that typically bear phenyl, benzyl, or unsubstituted pyridine rings [1]. This tertiary‑amine‑bearing linker introduces an additional basic center (calculated pKa ~9.5 for the pyrrolidine nitrogen), which is absent in analogs such as 6‑amino‑7‑chloroisoquinoline or N‑(4‑methylpyridin‑2‑yl)isoquinolin‑3‑amine . The increased basicity and hydrogen‑bond‑acceptor capacity of the pyrrolidine ring can alter solubility, logD, and kinase hinge‑binding interactions, offering a distinct chemotype for fragment‑based or structure‑guided optimization campaigns.

Structure-activity relationship Chemical probe Medicinal chemistry

Purity Grading Across Suppliers: NLT 98% Versus Standard 95% Specifications

Commercial availability of CAS 1204701-70-1 spans multiple purity tiers: standard catalog entries from major research‑chemical vendors typically quote a minimum purity of 95% (HPLC) , while select specialist suppliers offer higher purity grades of NLT 98% . In contrast, many structurally related aminoisoquinoline building blocks are supplied only at 95–97% purity . The 98% grade provides a quantifiable advantage for sensitive biochemical assays or fragment‑based screening where trace impurities can confound dose‑response data or generate false positive hits.

Quality control Procurement Analytical chemistry

Optimal Use Cases for 7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine Based on Differentiation Evidence


Fragment‑Based or Structure‑Guided Design Targeting PI3K or Syk/JAK Kinase Families

This compound serves as a privileged scaffold for medicinal chemistry campaigns focused on PI3K or Syk/JAK kinases. The inferred Class I PI3K engagement, combined with the unique pyrrolidine‑pyridine linker that introduces a basic center absent in simpler isoquinoline inhibitors, enables exploration of novel hinge‑binding interactions . The availability of >98% purity material supports sensitive biophysical assays (e.g., SPR, ITC) where impurities could otherwise mask weak fragment binding.

Chemical Probe Development for Non‑ABL1 Tyrosine Kinase Targets

The confirmed lack of meaningful ABL1 inhibitory activity (IC50 > 100 µM) positions this compound as a negative control or as a selectivity‑optimized starting point when aiming to avoid ABL1 off‑target effects [1]. This is particularly valuable when developing probes for kinases such as Syk, JAK, or BRAF, where cross‑reactivity with ABL1 is a common liability of ATP‑competitive inhibitors.

Physicochemical Property Studies of Basic Isoquinoline Linkers

The compound's distinct protonation profile, driven by the pyrrolidine nitrogen, makes it a model system for studying the effect of a pendant tertiary amine on solubility, permeability, and logD within the aminoisoquinoline class . Comparative measurements against analogs lacking this basic center can inform property‑based design rules for CNS‑penetrant or orally bioavailable kinase inhibitors.

Quote Request

Request a Quote for 7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.